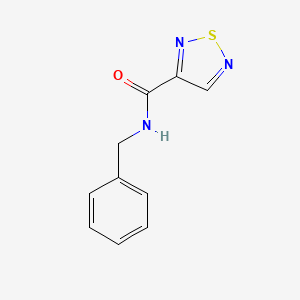

N-benzyl-1,2,5-thiadiazole-3-carboxamide

Description

N-Benzyl-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted at the 3-position with a carboxamide group, where the nitrogen atom of the amide is further modified with a benzyl substituent.

Properties

IUPAC Name |

N-benzyl-1,2,5-thiadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c14-10(9-7-12-15-13-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZDZWYFLWYAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NSN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of a thiadiazole derivative with a benzylamine. One common method involves the reaction of 1,2,5-thiadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with benzylamine to yield the desired carboxamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or thiadiazole moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or thiadiazole ring.

Scientific Research Applications

N-benzyl-1,2,5-thiadiazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-benzyl-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may interfere with cellular processes such as DNA replication and repair, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The 1,2,5-thiadiazole-3-carboxamide scaffold allows for diverse substitutions on both the thiadiazole ring and the carboxamide nitrogen. Key structural analogs include:

4-Hydroxy-N-[3,5-Bis(trifluoromethyl)phenyl]-1,2,5-Thiadiazole-3-Carboxamide

- Substituents : Hydroxy group at the 4-position of the thiadiazole ring; 3,5-bis(trifluoromethyl)phenyl on the carboxamide nitrogen.

- Activity: Acts as a nM-level inhibitor of the canonical NF-κB pathway, though inactive in direct IKKβ enzyme assays .

4-Hydroxy-N-[3-(Trifluoromethyl)phenyl]-1,2,5-Thiadiazole-3-Carboxamide

- Substituents : Hydroxy group at the 4-position; single trifluoromethylphenyl group on the amide nitrogen.

- Activity : Identified as a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), a target in hormone-dependent cancers .

N-(4-Acetylphenyl)-1,2,5-Thiadiazole-3-Carboxamide

- Substituents : Acetyl group at the 4-position of the phenyl ring attached to the carboxamide nitrogen.

- Properties : The acetyl group introduces electron-withdrawing effects, which may alter electron density on the thiadiazole ring. Molecular weight: 247.27 .

N-Benzyl-1,2,5-Thiadiazole-3-Carboxamide

- Lack of polar groups may reduce solubility compared to hydroxy-substituted analogs.

Key Observations :

- Hydroxy Substitution : Critical for NF-κB and AKR1C3 inhibition, as seen in and . The absence of this group in this compound may limit its efficacy in these pathways.

- Trifluoromethyl Groups : Enhance target affinity via hydrophobic interactions. The bis-CF₃ analog shows nM-level potency, suggesting that electron-withdrawing substituents optimize binding .

- Benzyl vs. Aryl Groups : The benzyl substituent’s flexibility and aromaticity may favor interactions with different targets compared to rigid phenyl derivatives.

Q & A

Q. What are the key synthetic routes for N-benzyl-1,2,5-thiadiazole-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization and amide coupling. For example, benzylamine can react with intermediates like 4-ureido-1,2,5-thiadiazole-3-carboxamide under reflux conditions in acetonitrile, followed by cyclization using iodine and triethylamine in DMF . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Triethylamine aids in deprotonation during cyclization .

- Temperature : Controlled reflux (~80°C) minimizes side reactions . Reported yields range from 22% to 40%, highlighting the need for iterative purification (e.g., flash chromatography) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Structural confirmation relies on:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies benzyl protons (δ 4.5–5.0 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 246.28) validate the molecular formula .

- IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~1400 cm⁻¹) confirm functional groups .

Q. What preliminary biological activities are associated with this compound?

Thiadiazole carboxamides exhibit antimicrobial and anti-inflammatory properties. For example:

- Antibacterial activity : Disruption of bacterial metabolic pathways via enzyme inhibition (MIC ~10–50 µM) .

- NF-κB inhibition : Analogues like 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide suppress inflammatory cascades (IC₅₀ = 2.5 µM) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

Advanced strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .

- Flow chemistry : Enhances control over exothermic steps (e.g., cyclization) .

- DoE (Design of Experiments) : Statistical optimization of variables (pH, solvent ratio) maximizes yield . Contradictions in yield data (e.g., 22% vs. 40% in similar conditions ) may arise from impurities in starting materials or inconsistent quenching protocols.

Q. What mechanistic insights exist for its biological activity, and how can binding interactions be studied?

Hypothesized mechanisms include:

- Enzyme inhibition : Competitive binding to ATP pockets in kinases or dehydrogenases .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like GSK-3β (ΔG = -8.2 kcal/mol) . Validation requires isothermal titration calorimetry (ITC) to quantify binding thermodynamics and crystallography to resolve ligand-protein interactions .

Q. How should researchers address discrepancies in reported biological activity data?

Contradictions may stem from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., MTT vs. resazurin assays).

- Solubility issues : Use of DMSO carriers at >0.1% can artifactually inhibit cellular activity . Best practices include:

- Dose-response standardization : EC₅₀/IC₅₀ values across ≥3 independent replicates.

- Metabolic stability assays : Liver microsome studies to rule out rapid degradation .

Methodological Recommendations

- Synthesis : Prioritize benzylamine coupling under inert atmospheres to prevent oxidation .

- Characterization : Combine NMR and MS with elemental analysis for purity validation .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate target engagement via siRNA knockdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.